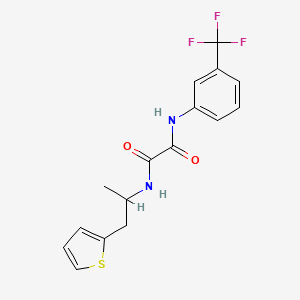
N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" often involves multi-step processes that include reactions such as acid-catalyzed rearrangements and ring-closure reactions. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves classical Meinwald rearrangement and a new rearrangement sequence, providing a high-yielding method for producing oxalamides and their derivatives (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to "N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" has been elucidated through methods like X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of hydrogen bonding, which significantly impacts the compound's chemical behavior and properties. For example, the crystal structure of related compounds shows stabilization through N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds, contributing to their stability and reactivity (Kumar et al., 2016).
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed, leading to the synthesis of di- and mono-oxalamides. This method offers a high-yield, operationally simple pathway to anthranilic acid derivatives and oxalamides, potentially including compounds structurally related to N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016). Furthermore, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, showcasing the potential catalytic applications of similar oxalamide structures in facilitating reactions with (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017).
Material Science and Polymer Research
In the field of materials science, the structural and bonding characteristics of similar thiophene-based compounds have been extensively studied, contributing to the development of novel materials and polymers. For instance, the crystal structure and hydrogen bonding patterns of certain N1-alkyl-N2-arylthioureas have been examined, providing insights into the molecular arrangements that could influence the properties of related compounds like N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Omondi & Levendis, 2012). Additionally, the synthesis and characterization of celecoxib derivatives have shed light on the potential of thiophene-containing compounds in medicinal chemistry, suggesting possible pharmacological applications beyond their structural and material uses (Küçükgüzel et al., 2013).
Biological and Medicinal Applications
Although specific research on N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide's biological applications was not found, studies on structurally similar compounds indicate potential areas of interest. For example, sulfur-containing heterocyclic compounds have shown promise in inducing apoptotic cell death in cancer cells, highlighting the potential therapeutic applications of related thiophene-based compounds in oncology (Haridevamuthu et al., 2023).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYMXGMVCVQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

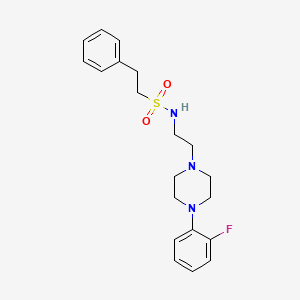
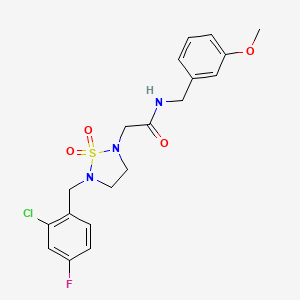
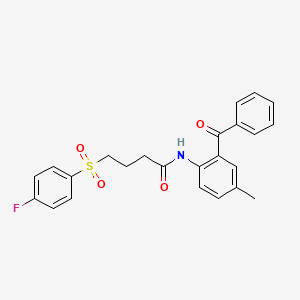
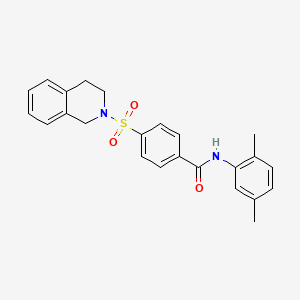
![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
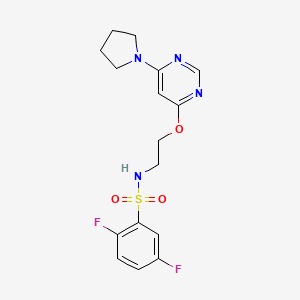
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)
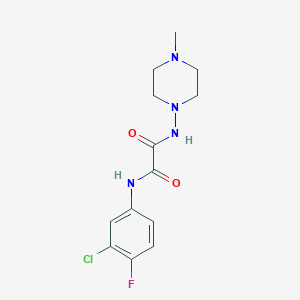
![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)